N1-(叔丁基)-N2-(1-甲氧基丙-2-基)草酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

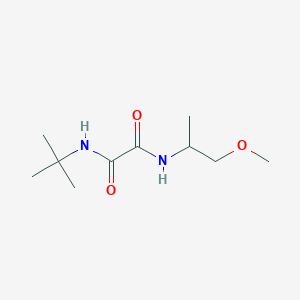

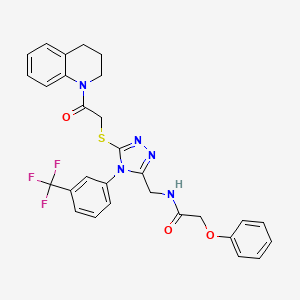

“N1-(tert-butyl)-N2-(1-methoxypropan-2-yl)oxalamide”, also known as “tert-butyl N-(1-methoxypropan-2-yl)carbamate”, is a chemical compound with the CAS Number: 194156-54-2 . It has a molecular weight of 189.25 .

Molecular Structure Analysis

The compound contains a total of 47 bonds, including 19 non-H bonds, 2 multiple bonds, 8 rotatable bonds, 2 double bonds, 1 secondary amide (aliphatic), 1 (thio-) carbamate (aliphatic), and 1 ether (aliphatic) .Physical And Chemical Properties Analysis

The compound has a molecular weight of 189.25 . Other physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the current resources .科学研究应用

Controlled Radical/Ionic Polymerization (CRP) Initiator

The compound has been investigated as a dual-initiator alkoxyamine for nitroxide-mediated polymerization (NMP) . Alkoxyamines based on this structure have shown efficiency in NMP processes, comparable to other well-established initiators. Notably, they offer easier functionalization, making them valuable for preparing block co-polymers with incompatible monomers or those non-polymerizable by the same method .

PDE4 Inhibitor Synthesis

Researchers have explored tert-butanesulfinamide derivatives in the synthesis of pyrazole compounds. These derivatives, including tert-butyl-N-(1-methoxypropan-2-yl)ethanediamide, have demonstrated effectiveness as PDE4 inhibitors for treating anti-inflammatory diseases .

SARS-CoV Protease Inhibition

The compound’s analogs, specifically N-(tert-butyl)-2-(N-arylamido)-2-(pyridin-3-yl) acetamides , have been optimized as potent noncovalent small molecule inhibitors of the severe acute respiratory syndrome coronavirus (SARS-CoV) 3CL protease . These inhibitors hold promise for antiviral drug development .

Catalyst Ligand in Palladium-Catalyzed Reactions

A chelate carbene ligand containing bulk tert-butyl groups, similar to the structure of our compound, has been employed as a catalyst ligand in palladium-catalyzed Heck and Suzuki coupling reactions . This highlights the compound’s potential in synthetic chemistry .

Synthesis of Pyrazole Derivatives

The compound has been utilized in the synthesis of pyrazole derivatives. For instance, a synthetic route involving tert-butyl-N-(1-methoxypropan-2-yl)ethanediamide led to the development of enantiopure derivatives with good yields and diastereoselectivity .

Carbamate Synthesis

A synthetic route from 1-methyl-1H-pyrazol-5-amine to tert-butyl N-(2-{[({1-methyl-5-[(triphenylmethyl)amino]-1H-pyrazol-4-yl}amino)carbonyl]amino}ethyl)carbamate has been established, with an overall yield of 59.5%. This demonstrates the compound’s utility in carbamate synthesis .

作用机制

属性

IUPAC Name |

N'-tert-butyl-N-(1-methoxypropan-2-yl)oxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O3/c1-7(6-15-5)11-8(13)9(14)12-10(2,3)4/h7H,6H2,1-5H3,(H,11,13)(H,12,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOWSNLPKQABKRI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(COC)NC(=O)C(=O)NC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2-{1-[2-(2-methylphenoxy)ethyl]benzimidazol-2-yl}ethyl)acetamide](/img/structure/B2657862.png)

![N-(benzo[d]thiazol-2-yl)-2-((2-cyclohexyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2657863.png)

![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(furan-3-yl)-2-hydroxyethyl)oxalamide](/img/structure/B2657866.png)

![4-((3-Fluorobenzyl)thio)benzofuro[3,2-d]pyrimidine](/img/structure/B2657877.png)

![2-(4-fluorobenzyl)-N-isobutyl-4-(4-methylbenzyl)-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2657884.png)